An In-depth Technical Guide to the Chemical Properties of m-PEG10-NHS Ester
An In-depth Technical Guide to the Chemical Properties of m-PEG10-NHS Ester
m-PEG10-NHS ester is a heterobifunctional crosslinking reagent characterized by a methoxy-terminated polyethylene glycol (PEG) chain of ten ethylene oxide units, which is activated with an N-hydroxysuccinimide (NHS) ester. This reagent is extensively utilized in bioconjugation, particularly for the PEGylation of proteins, peptides, and other biomolecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate while reducing its immunogenicity.[1][2][3] The NHS ester provides a reactive handle for the covalent attachment to primary amines.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical properties of m-PEG10-NHS ester are summarized below. It is important to note that there can be minor variations in the molecular formula and weight between different suppliers due to the nature of the propanoic acid linker attached to the PEG chain.
| Property | Value | References |
| Molecular Formula | C26H47NO14 | |
| C28H51NO15 | ||
| Molecular Weight | 597.7 g/mol | |
| 597.66 g/mol | ||
| 641.71 g/mol | ||
| CAS Number | 2490419-63-9 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (can degrade over time) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
Reactivity and Stability
The reactivity of m-PEG10-NHS ester is centered around the NHS ester functional group. This group readily reacts with primary amines, such as those on the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction is most efficient in the pH range of 7.0 to 9.0. At a pH below 7, the amine is protonated, which reduces its nucleophilicity. Conversely, at a pH above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the overall yield of the desired conjugate.
The primary stability concern for m-PEG10-NHS ester is its susceptibility to hydrolysis. The presence of moisture can lead to the hydrolysis of the NHS ester, rendering the reagent inactive. Therefore, proper storage and handling are critical to maintain its reactivity.
Storage and Handling Recommendations:
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Solid Form: For long-term storage, the solid reagent should be stored at -20°C under desiccated conditions. The vial should be tightly sealed to prevent moisture ingress. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.
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In Solution: It is highly recommended to prepare solutions of m-PEG10-NHS ester immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent such as DMSO or DMF and stored in aliquots at -20°C for up to one month or at -80°C for up to six months.
Experimental Protocols
This protocol provides a general workflow for the covalent attachment of m-PEG10-NHS ester to a protein.
Materials:
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m-PEG10-NHS ester
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Protein of interest
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Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
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Purification system (e.g., desalting column or dialysis cassette)
Procedure:
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Protein Preparation: Dissolve the protein to be labeled in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
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Reagent Preparation: Immediately before use, prepare a stock solution of m-PEG10-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
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PEGylation Reaction: Add a 10- to 50-fold molar excess of the m-PEG10-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
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Purification: Remove the excess, unreacted m-PEG10-NHS ester and the NHS byproduct by purifying the PEGylated protein using a desalting column or dialysis.
The reactivity of the NHS ester can diminish over time due to hydrolysis. This protocol allows for a quantitative assessment of the active NHS ester content.
Materials:
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m-PEG10-NHS ester reagent
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Amine-free buffer (e.g., phosphate buffer, pH 7.0-8.0)
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0.5-1.0 N NaOH
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Spectrophotometer and quartz cuvettes
Procedure:
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Dissolve 1-2 mg of the m-PEG10-NHS ester in 2 mL of the amine-free buffer. Prepare a blank with 2 mL of the same buffer.
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Immediately measure the absorbance of the NHS ester solution at 260 nm, using the blank to zero the spectrophotometer. This reading corresponds to the baseline absorbance.
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To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and mix by vortexing for 30 seconds. This rapidly hydrolyzes the NHS ester.
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Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.
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The increase in absorbance at 260 nm is proportional to the amount of NHS released upon hydrolysis, and thus to the amount of active NHS ester in the sample.
Analytical Characterization
The characterization of m-PEG10-NHS ester and its conjugates can be performed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for confirming the identity and purity of the reagent and for determining the extent of PEGylation in the final conjugate. Due to the lack of a strong UV chromophore in the PEG chain, charged aerosol detection (CAD) can be employed for more sensitive quantification of both the PEG reagent and the PEGylated product. Two-dimensional liquid chromatography (2D-LC), often combining size-exclusion chromatography (SEC) with reversed-phase chromatography, can provide comprehensive separation and analysis of complex reaction mixtures.
